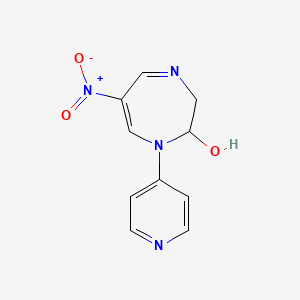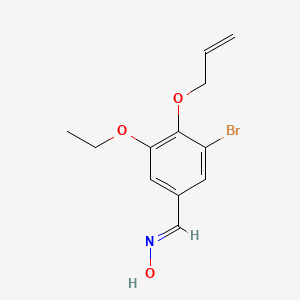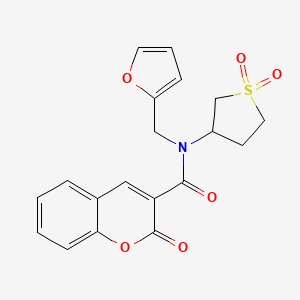![molecular formula C12H13N3OS2 B5571457 2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-1-(2,4-二甲苯基)乙酮](/img/structure/B5571457.png)
2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-1-(2,4-二甲苯基)乙酮
描述
The compound seems to be a derivative of 5-amino-1,3,4-thiadiazol-2-thiol . It’s likely to have similar properties and uses. For instance, 5-amino-1,3,4-thiadiazol-2-thiol has been used to prepare new amines exhibiting anti-convulsant activity .
Synthesis Analysis
While the specific synthesis process for “2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone” is not available, a similar compound, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
科学研究应用
Urease Inhibition
One of the prominent applications of derivatives of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone is as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting this enzyme can be an effective strategy for treating infections caused by these bacteria. Novel derivatives have been synthesized and evaluated for their urease inhibitory activities, showing high activity against the enzyme .
Electrosynthesis of Thiadiazole Derivatives
The electrochemical behavior of thiadiazole compounds, which are structurally related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone, has been studied for the electrosynthesis of new thiadiazole derivatives. This process involves the formation of S-S and S-C bonds and is considered a cost-effective and environmentally friendly method for synthesizing these compounds .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how these compounds interact with biological targets. The derivatives of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone have been docked into the crystal structure of urease to predict their binding affinities and interactions. These studies help in identifying promising candidates for further evaluation as urease inhibitors .
Biological Activity Analysis
In silico methods have been used to analyze the biological activity of thiadiazole derivatives. These computational techniques allow for the prediction of the biological activity of compounds before they are synthesized and tested in vitro or in vivo. This approach can save time and resources in the drug discovery process .
Antimicrobial Applications
Thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. They have been used in the development of new antimicrobial agents, which is particularly important in the face of increasing antibiotic resistance .
Anti-inflammatory Properties
The anti-inflammatory properties of thiadiazole derivatives make them candidates for the development of new anti-inflammatory drugs. Their potential in this field is being explored through various research studies .
Antituberculosis Activity
Given the global health challenge posed by tuberculosis, thiadiazole derivatives are being investigated for their antituberculosis activity. These compounds could lead to new treatments for this persistent disease .
Anticonvulsant and Anxiolytic Functions
Thiadiazole derivatives, including those related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone, have been reported to have anticonvulsant and anxiolytic functions. This opens up possibilities for their use in treating neurological disorders .
作用机制
- Inhibition of urease is an effective strategy for treating infections caused by H. pylori .
- By inhibiting urease, it prevents the conversion of urea to ammonia, thus affecting the pH balance and compromising H. pylori’s survival .
- This disruption affects the pH of the local environment, which is essential for H. pylori colonization .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
属性
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-7-3-4-9(8(2)5-7)10(16)6-17-12-15-14-11(13)18-12/h3-5H,6H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZERRDGDXCSUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NN=C(S2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329195 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone | |
CAS RN |
294652-43-0 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dimethylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301329195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)
![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)
![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)
![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)
![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)
![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)


![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)